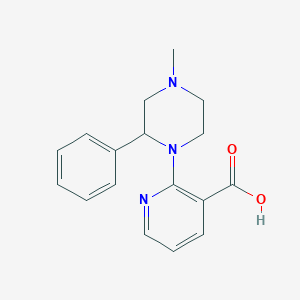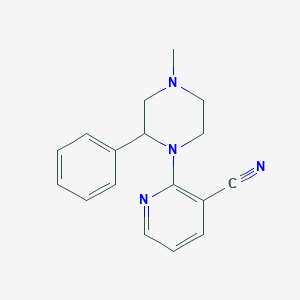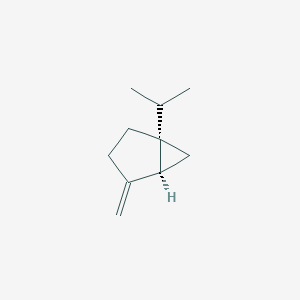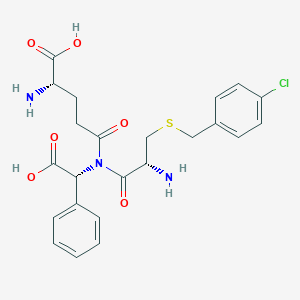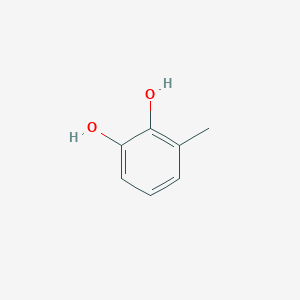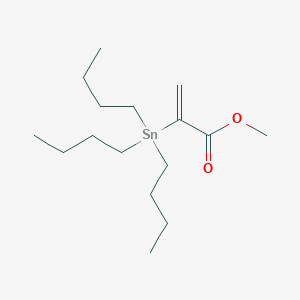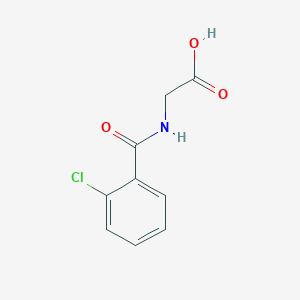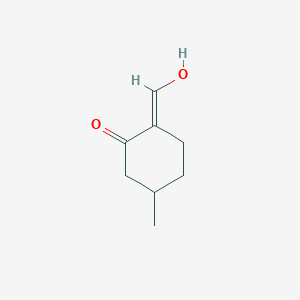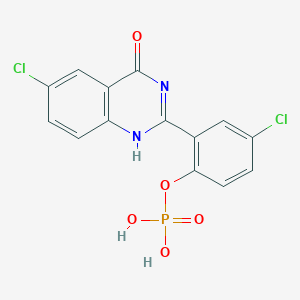
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Overview
Description
2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone is an aryl phosphate, a member of quinazolines and a member of monochlorobenzenes. It has a role as a fluorochrome.
Mechanism of Action
Target of Action
Elf-97, also known as 2-(5’-Chloro-2’-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone or 4-chloro-2-(6-chloro-4-oxo-1,4-dihydroquinazolin-2-yl)phenyl dihydrogen phosphate, primarily targets phosphatases . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in various cellular processes such as signal transduction, cell differentiation, and energy metabolism .
Mode of Action
Elf-97 acts as a substrate for phosphatases . In its initial state, the Elf-97 phosphatase substrate is soluble and fluoresces weakly in the blue range . When its phosphate group is enzymatically removed by phosphatases, it forms an intensely fluorescent yellow-green precipitate at the site of enzymatic activity . This process is referred to as Enzyme-Labeled Fluorescence (ELF) .
Biochemical Pathways
The biochemical pathways affected by Elf-97 are those involving phosphatases . Phosphatases are involved in a wide variety of cellular processes, including signal transduction, cell differentiation, and energy metabolism . By acting as a substrate for these enzymes, Elf-97 can influence these pathways and their downstream effects .
Result of Action
The primary result of Elf-97’s action is the production of a bright and photostable yellow-green fluorescent precipitate at the site of phosphatase activity . This precipitate has several unique spectral characteristics, including an extremely large Stokes shift, making it easily distinguishable from endogenous fluorescence . This makes Elf-97 a valuable tool for detecting phosphatase activity in various biological contexts, including fixed, cultured cells, tissue cryosections, bacterial colonies, biofilms, and samples of marine phytoplankton .
Action Environment
The action, efficacy, and stability of Elf-97 can be influenced by various environmental factors. For instance, the presence and activity of phosphatases, which serve as the target for Elf-97, can vary depending on the specific biological and environmental context . Additionally, factors such as pH and temperature could potentially influence the enzymatic activity of phosphatases and thus the action of Elf-97.
Biochemical Analysis
Biochemical Properties
Elf-97 plays a significant role in biochemical reactions, particularly in the detection of phosphatase activity . The compound interacts with phosphatases, a group of enzymes that hydrolyze phosphate esters to an alcohol and inorganic phosphate . The interaction between Elf-97 and phosphatases results in the hydrolysis of Elf-97, leading to the formation of a fluorescent precipitate .
Cellular Effects
Elf-97 influences cell function by enabling the visualization of phosphatase activity within cells . The fluorescent precipitate produced upon the hydrolysis of Elf-97 is easily distinguishable from endogenous fluorescence, allowing for clear identification of enzymatic activity sites . This can impact various cellular processes, including cell signaling pathways and gene expression, by providing insights into the activity and location of phosphatases .
Molecular Mechanism
The molecular mechanism of Elf-97 involves its interaction with phosphatases. When Elf-97 comes into contact with these enzymes, its phosphate group is enzymatically removed . This process results in the formation of a fluorescent precipitate at the site of enzymatic activity . The precipitate has unique spectral characteristics, including an extremely large Stokes shift, making it easily distinguishable from endogenous fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Elf-97 can change over time. The fluorescent precipitate produced by the hydrolysis of Elf-97 is photostable, maintaining its brightness over extended periods . This allows for long-term observation of phosphatase activity in both in vitro and in vivo studies .
Metabolic Pathways
Elf-97 is involved in the metabolic pathway of phosphate ester hydrolysis . It interacts with phosphatases, which catalyze the hydrolysis of phosphate esters . This process can influence metabolic flux or metabolite levels by altering the availability of inorganic phosphate .
Transport and Distribution
The transport and distribution of Elf-97 within cells and tissues are primarily determined by the activity and location of phosphatases . The fluorescent precipitate formed upon hydrolysis of Elf-97 localizes at the site of enzymatic activity, providing a visual representation of phosphatase distribution .
Subcellular Localization
The subcellular localization of Elf-97 is closely tied to the location of phosphatase activity within the cell . The fluorescent precipitate produced by the hydrolysis of Elf-97 forms at the site of enzymatic activity, allowing for the visualization of phosphatases at a subcellular level .
Properties
IUPAC Name |
[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N2O5P/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22/h1-6H,(H,17,18,19)(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZONVAEGFOVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163695 | |
| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147394-94-3 | |
| Record name | ELF 97 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147394-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147394943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ELF-97 interact with phosphatases and what are the downstream effects of this interaction?
A1: ELF-97 acts as a substrate for phosphatase enzymes. [] When a phosphatase enzyme cleaves the phosphate group from ELF-97, the remaining molecule, ELF-97 alcohol, rapidly precipitates at the site of enzymatic activity. [] This precipitate emits a bright yellow-green fluorescence under UV excitation, allowing for the visualization and localization of phosphatase activity. []
Q2: What is the molecular formula and weight of ELF-97?
A2: The molecular formula of ELF-97 is C15H9Cl2NO4P, and its molecular weight is 370.12 g/mol.
Q3: Is ELF-97 compatible with different biological samples and fixation methods?
A4: ELF-97 demonstrates compatibility with various biological samples, including cultured cells, tissue sections, and whole-mount embryos. [] It has been successfully used with different fixation methods, although optimization might be required for optimal signal intensity.
Q4: How photostable is the fluorescent signal produced by ELF-97 compared to other fluorophores like fluorescein?
A5: The ELF-97 alcohol precipitate exhibits superior photostability compared to fluorescein. [] This allows for multiple photographic exposures without significant signal loss, making it suitable for detailed microscopy and imaging applications.
Q5: What are some specific applications of ELF-97 in biological research?
A5: ELF-97 has been extensively used in:
- Detecting endogenous alkaline phosphatase activity in various cell types, including osteosarcoma cells, chondrocytes, and neutrophils. [, , ]
- Visualizing alkaline phosphatase activity in tissues like zebrafish intestine, ovary, kidney, and white lupin roots. [, ]
- Studying phosphatase activity in environmental samples, such as marine bacteria and phytoplankton populations. [, , ]
- Immunohistochemistry and immunofluorescence applications to detect antigens and cellular structures using alkaline phosphatase-conjugated antibodies. [, , ]
- Investigating the role of phosphatases in various biological processes, including phosphate stress response, nutrient cycling, and cell signaling. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


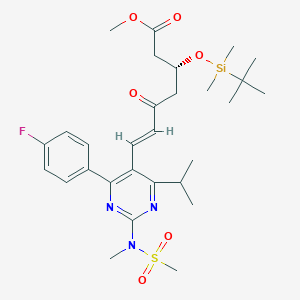
![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B131211.png)
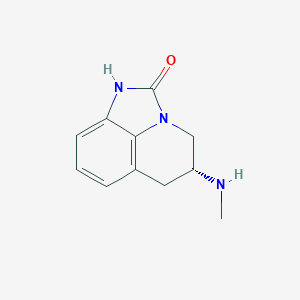
![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide](/img/structure/B131216.png)
